An In-depth Technical Guide to C12-NBD-L-Threo-sphingosine: Properties, Protocols, and Signaling Pathways
An In-depth Technical Guide to C12-NBD-L-Threo-sphingosine: Properties, Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12-NBD-L-Threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a critical bioactive lipid involved in a myriad of cellular processes. This synthetic molecule incorporates a 12-carbon acyl chain and the nitrobenzoxadiazole (NBD) fluorophore, rendering it a powerful tool for visualizing and tracking the metabolism and localization of sphingolipids in living cells. Its L-Threo stereochemistry, an unnatural configuration, offers unique opportunities to probe the specificity of enzymes and transport proteins within the complex network of sphingolipid signaling. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant signaling pathways associated with C12-NBD-L-Threo-sphingosine.
Core Chemical Properties
A thorough understanding of the physicochemical characteristics of C12-NBD-L-Threo-sphingosine is paramount for its effective use in research. Key properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-L-threo-sphingosine | [1] |
| CAS Number | 474943-08-3 | [1] |
| Molecular Formula | C36H61N5O6 | [2] |
| Molecular Weight | 659.899 g/mol | Avanti Polar Lipids |
| Appearance | Powder | [1] |
| Purity | >99% (TLC) | [1] |
| Excitation Maximum (NBD) | ~465 nm | [3] |
| Emission Maximum (NBD) | ~535 nm | [3] |
| Storage | -20°C, protected from light | [4][5] |
| Stability | Stable for at least 1 year when stored properly | [4] |
| Solubility | Soluble in chloroform (B151607) and other organic solvents. Often supplied in chloroform. | Avanti Polar Lipids |
Experimental Protocols
The primary application of C12-NBD-L-Threo-sphingosine is as a fluorescent probe in live-cell imaging and biochemical assays. The following protocols provide a general framework for its use. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Live-Cell Imaging of Sphingolipid Trafficking and Localization
This protocol details the steps for labeling live cells with C12-NBD-L-Threo-sphingosine to visualize its uptake and subcellular distribution, particularly to the Golgi apparatus.
Materials:
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C12-NBD-L-Threo-sphingosine
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Bovine Serum Albumin (BSA), fatty acid-free
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Ethanol
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Phosphate-Buffered Saline (PBS)
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Complete cell culture medium
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Live-cell imaging microscope with appropriate filter sets for NBD
Procedure:
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Preparation of C12-NBD-L-Threo-sphingosine-BSA Complex:
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Prepare a stock solution of C12-NBD-L-Threo-sphingosine in ethanol.
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In a separate tube, prepare a solution of fatty acid-free BSA in PBS.
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While vortexing the BSA solution, slowly add the ethanolic C12-NBD-L-Threo-sphingosine solution to form a complex. This step is crucial for efficient delivery of the lipid to the cells.
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-
Cell Seeding:
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Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.
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Cell Labeling:
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Wash the cells with pre-warmed PBS or serum-free medium.
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Incubate the cells with the C12-NBD-L-Threo-sphingosine-BSA complex in serum-free medium for a specified time (e.g., 30 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.
-
-
Washing:
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Remove the labeling solution and wash the cells several times with pre-warmed complete medium to remove unbound probe.
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Imaging:
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Mount the dish or coverslip on the microscope stage and visualize the fluorescent signal using an appropriate NBD filter set (Excitation ~465 nm, Emission ~535 nm). Time-lapse imaging can be performed to track the dynamic movement of the probe.
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Experimental workflow for live-cell imaging.
Protocol 2: In Vitro Ceramide Synthase Activity Assay
This protocol outlines a method to assess the activity of ceramide synthases using C12-NBD-L-Threo-sphingosine as a substrate. The unnatural L-Threo stereoisomer can be used to investigate the stereospecificity of these enzymes.
Materials:
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Cell or tissue lysates containing ceramide synthase activity
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C12-NBD-L-Threo-sphingosine
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Fatty acyl-CoA (e.g., palmitoyl-CoA)
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Reaction buffer
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Organic solvents for lipid extraction (e.g., chloroform/methanol)
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Thin-layer chromatography (TLC) plate or HPLC system
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Fluorescence detector
Procedure:
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Reaction Setup:
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In a microcentrifuge tube, combine the cell/tissue lysate, reaction buffer, and fatty acyl-CoA.
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-
Initiation of Reaction:
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Add C12-NBD-L-Threo-sphingosine to the reaction mixture to start the enzymatic reaction.
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Incubate at 37°C for a defined period.
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Reaction Termination and Lipid Extraction:
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Stop the reaction by adding a mixture of chloroform and methanol.
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Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
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Collect the lower organic phase containing the lipids.
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Analysis:
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Dry the lipid extract under a stream of nitrogen.
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Resuspend the lipid film in a small volume of a suitable solvent.
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Separate the lipid products (NBD-ceramide) from the unreacted substrate (NBD-sphingosine) using TLC or HPLC.
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Quantify the fluorescent signal of the product to determine enzyme activity.
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Workflow for in vitro ceramide synthase assay.
Signaling Pathways
C12-NBD-L-Threo-sphingosine is a valuable tool for dissecting the complex and interconnected signaling pathways of sphingolipids. The two major pathways of interest are the ceramide and sphingosine-1-phosphate (S1P) signaling cascades.
Ceramide Signaling Pathway
Ceramide is a central hub in sphingolipid metabolism and acts as a second messenger in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. The generation of ceramide can occur through the de novo synthesis pathway or the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.
Simplified Ceramide Signaling Pathway.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that regulates cell survival, proliferation, migration, and angiogenesis, often acting in opposition to ceramide. S1P can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PR1-5) on the cell surface. The metabolism of L-threo-dihydrosphingosine (safingol), a related L-threo analog, has been shown to be preferentially directed towards N-acylation rather than catabolism, suggesting that C12-NBD-L-Threo-sphingosine may also exhibit distinct metabolic fates compared to its natural erythro counterpart.[6]
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. larodan.com [larodan.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. NBD Sphingosine 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 5. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
